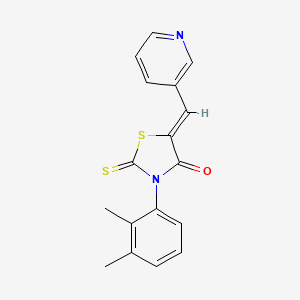

(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one" is a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities. Thiazolidinones typically feature a core 1,3-thiazolidine-4-one ring and have been explored for their potential in various pharmaceutical applications, including antifungal, antimicrobial, and antitumor activities.

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves cyclization reactions between different organic precursors. For instance, the synthesis of pyridine thiazole derivatives, as mentioned in paper , is achieved through a cyclization reaction between α-haloketone and thioamide. Similarly, the synthesis of 5-aroylmethylene thiazolidines, as described in paper , involves the reaction of aroylmethylene compounds with nitrile oxides in a pyridine solution. These methods suggest that the synthesis of the compound could also involve cyclization reactions and the use of similar organic precursors.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a wide C-C-C angle at the methine carbon atom linking the two rings, as observed in the structures of four related compounds . This structural feature is likely to be present in the compound of interest, given its similarity to the compounds studied. The molecular structure is crucial as it can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions. For example, the reaction of 5-aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides leads to the formation of Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines . These reactions are indicative of the reactivity of the thiazolidinone core and the potential for generating diverse derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of hydrogen bonding, as seen in the supramolecular structures of related compounds , suggests that the compound may also form hydrogen bonds, which can affect its solubility, stability, and interaction with biological molecules. The antifungal activity of related compounds also indicates that the compound may possess similar bioactive properties, which are important for its potential use in pharmaceutical applications.

Scientific Research Applications

Coordination Chemistry and Biological Activity

Compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which share structural motifs with the compound , are reviewed for their coordination chemistry and biological activity. These compounds form complex compounds with various metals, showing significant spectroscopic, magnetic, and biological properties, suggesting potential in fields such as catalysis, material science, and bioactive molecule development (Boča, Jameson, & Linert, 2011).

Pharmaceutical Applications

Derivatives of thiazolopyridines, such as 1,3-thiazolidin-4-ones, have been explored for their pharmacological potential, demonstrating a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and antifungal properties, highlighting their utility in drug discovery and medicinal chemistry (Chaban, 2015). Furthermore, thiazolidinediones, a related class, have been reviewed for their antimicrobial, antitumor, and antidiabetic properties, underscoring the versatility of these heterocyclic scaffolds in addressing various health issues (Singh et al., 2022).

Optoelectronic Materials

Quinazolines and pyrimidines, which are structurally related to the target compound through the presence of nitrogen-containing heterocycles, have been utilized in the development of optoelectronic materials. Their incorporation into π-extended systems has proven valuable for creating novel materials for organic light-emitting diodes, photovoltaic cells, and other electronic applications, indicating potential research avenues for similar compounds (Lipunova et al., 2018).

Synthesis and Chemical Properties

Reviews on the synthesis and properties of related heterocyclic compounds, focusing on their versatile synthetic routes and biological effects, may offer insights into potential synthetic methodologies and applications for the compound . These compounds have shown significant pharmacological actions, including anticancer, antibacterial, and antituberculosis activities, which may inspire further research into similar structures (Chaban, 2015).

properties

IUPAC Name |

(5Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c1-11-5-3-7-14(12(11)2)19-16(20)15(22-17(19)21)9-13-6-4-8-18-10-13/h3-10H,1-2H3/b15-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQSMYZCVPWHRV-DHDCSXOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3018726.png)

![Methyl 3-({[4-(benzyloxy)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3018729.png)

![6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)

![methyl 4-(2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3018733.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B3018738.png)

![[6-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B3018739.png)

![2,6-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3018743.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B3018746.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018748.png)